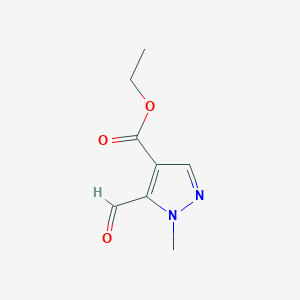

ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-formyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITOHXVZPBFYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The presence of both a formyl and an ester group on the pyrazole ring makes this compound a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for success.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, starting from readily available commercial reagents. This strategy involves:

-

Pyrazole Ring Formation: Construction of the core pyrazole-4-carboxylate ring system via a classical condensation reaction.

-

N-Methylation: Introduction of the methyl group at the N1 position of the pyrazole ring.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the formyl group at the C5 position.

This approach allows for the systematic and controlled construction of the target molecule, with opportunities for purification and characterization at each intermediate stage.

Visualizing the Synthetic Pathway

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Pyrazole Core - Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The initial and crucial step is the construction of the N-methylated pyrazole ring. This can be achieved through two primary routes:

-

Route A (Direct Synthesis): Condensation of a β-ketoester equivalent with methylhydrazine.

-

Route B (Stepwise Synthesis): Formation of the unsubstituted pyrazole followed by N-methylation.

Route A is generally more efficient as it combines ring formation and N-methylation in a single step.

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

This protocol details a reliable method for the synthesis of the key intermediate, ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 186.21 | 18.6 g | 0.1 |

| Methylhydrazine | 46.07 | 4.6 g | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the ester has completely dissolved.

-

Slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

-

Add glacial acetic acid (1 mL) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expert Insights:

-

The use of a catalytic amount of acetic acid facilitates the condensation by protonating the carbonyl oxygen, making it more electrophilic.

-

Careful monitoring of the reaction by TLC is crucial to avoid prolonged heating which can lead to side product formation.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]

Mechanism of the Vilsmeier-Haack Reaction

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. For N-substituted pyrazoles, formylation typically occurs at the C4 position.[4] However, in our case, with the C4 position occupied by the carboxylate group, the formylation is directed to the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 154.17 | 15.4 g | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23 mL) | 0.3 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.3 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Ice | - | 500 g | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (21.9 g, 0.3 mol).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (46.0 g, 0.3 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (15.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it dropwise to the Vilsmeier reagent suspension.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Trustworthiness and Self-Validation:

-

Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so all glassware should be oven-dried, and anhydrous solvents should be used.[3]

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

-

Careful Quenching: The work-up procedure involving quenching with ice is highly exothermic and must be performed with caution.

Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Pyrazole Ring Formation & N-Methylation | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine | 70-85% |

| 2 | Vilsmeier-Haack Formylation | POCl₃, DMF | 60-75% |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The key to success lies in careful execution, adherence to anhydrous conditions, and diligent monitoring of the reaction progress.

References

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-151.

- Potopnyk, M. A., et al. (2017). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2017(4), M963.

- Singh, P., & Kaur, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27357.

- Prajapati, A. K., et al. (2018). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry, 55(1), 146-153.

- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1159.

- Reddy, C. R., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-phenyl-1H-pyrazole-3-carbaldehyde and its derivatives. Tetrahedron Letters, 54(31), 4085-4088.

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents. (n.d.).

- Khan, I., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. (n.d.).

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42.

- Ismail, M. M., et al. (2004). Synthesis and Cyclization Reactions with Quinolinyl Keto Esters. I. Chemical Reactivity of Quinolinyl B-Keto Ester and Quinolinyl a,Я-Unsaturated Ketones. Chemical Papers, 58(1), 46-51.

-

PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

- Vasilin, V. K., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)

-

PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Foreword: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel therapeutic agents and advanced materials. This guide focuses on a particularly valuable, yet sparsely documented derivative: ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate .

This molecule is a trifunctional scaffold, possessing an ester, an aldehyde, and a methylated pyrazole ring. This combination of functionalities makes it an exceptionally versatile building block, primed for a multitude of subsequent chemical transformations. The aldehyde can serve as a handle for reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the ester provides a site for hydrolysis or amidation. This guide provides a comprehensive overview of the logical synthesis, predicted chemical properties, and potential applications of this compound, offering field-proven insights for researchers in drug discovery, chemical biology, and materials science.

Retrosynthetic Analysis and Proposed Synthesis

Our retrosynthetic approach is therefore centered on two main stages:

-

Synthesis of the key intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .

-

Formylation of the intermediate to yield the target compound.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The synthesis of this crucial precursor is well-established and proceeds via a cyclocondensation reaction. The reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate provides the desired product in good yield.

Causality of Experimental Design: The reaction mechanism involves an initial Michael addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient alkene of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. Subsequent tautomerization yields the aromatic pyrazole ring. Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction without participating in side reactions. Refluxing provides the necessary activation energy for the cyclization to proceed efficiently.

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (0.54 mol) and ethyl (ethoxymethylene)cyanoacetate (0.54 mol).

-

Add 150 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath to induce precipitation.

-

Collect the precipitated product by vacuum filtration and wash with cold ethanol.

-

The filtrate can be concentrated under reduced pressure to yield a second crop of crystals.

-

Combine the product batches and recrystallize from ethanol to obtain the purified ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[2]

Proposed Formylation of the Amino Precursor

The conversion of an amino group on an electron-rich heterocyclic ring to a formyl group can be achieved through several methods. While the Sandmeyer reaction is a classic method for converting aromatic amines to other functional groups, it typically involves harsh acidic conditions and the generation of potentially unstable diazonium salts.[3][4]

A more direct and milder approach for this specific substrate is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[5][6] The 5-aminopyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The reaction proceeds by formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[7]

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C with an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

-

Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a minimal amount of dry DMF or another suitable anhydrous solvent (like dichloromethane).

-

Add the solution of the aminopyrazole dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate or another suitable base to neutralize the acid.

-

The product can then be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Workflow for the proposed Vilsmeier-Haack formylation.

Core Chemical and Physical Properties

As this molecule is not extensively characterized in the public domain, its properties are predicted based on its structure and data from analogous compounds.

Physicochemical Data

The following table summarizes the known properties of the precursor and the predicted properties of the target compound.

| Property | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | This compound (Predicted) |

| CAS Number | 31037-02-2[8] | Not assigned |

| Molecular Formula | C₇H₁₁N₃O₂[8] | C₈H₁₀N₂O₃ |

| Molecular Weight | 169.18 g/mol [8] | 182.18 g/mol |

| Appearance | Solid[8] | Likely a white to off-white solid |

| Melting Point | 96-100 °C[8] | Expected to be in a similar range, potentially slightly higher due to increased polarity |

| Solubility | Soluble in ethanol, ethyl acetate, DCM | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, DCM, and acetone |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the target molecule. The following are the predicted key signals based on the functional groups present.

| Spectroscopy | Predicted Key Signals / Characteristics | Rationale |

| ¹H NMR | ~10.0 ppm (s, 1H) : Aldehyde proton (CHO).~8.0 ppm (s, 1H) : Pyrazole C3-H.~4.3 ppm (q, 2H) : Ethyl ester CH₂.~3.8 ppm (s, 3H) : N-methyl (N-CH₃).~1.3 ppm (t, 3H) : Ethyl ester CH₃. | The aldehyde proton is highly deshielded. The pyrazole proton is in an aromatic environment. The chemical shifts for the ethyl and methyl groups are standard for this type of scaffold.[2] |

| ¹³C NMR | ~185 ppm : Aldehyde carbonyl (CHO).~165 ppm : Ester carbonyl (COO).~140-150 ppm : Pyrazole ring carbons (C3, C5).~110-120 ppm : Pyrazole ring carbon (C4).~60 ppm : Ethyl ester CH₂.~35 ppm : N-methyl (N-CH₃).~14 ppm : Ethyl ester CH₃. | The aldehyde and ester carbonyl carbons are characteristic and diagnostic. The pyrazole ring carbons will appear in the aromatic region. |

| IR Spectroscopy | ~1720 cm⁻¹ (strong) : C=O stretch (ester).~1690 cm⁻¹ (strong) : C=O stretch (aldehyde).~2820 & 2720 cm⁻¹ (medium) : C-H stretch (aldehyde Fermi doublet).~1580 cm⁻¹ : C=N stretch (pyrazole ring). | The two distinct carbonyl stretches are key identifiers. The presence of the Fermi doublet is a classic indicator of an aldehyde C-H bond.[2] |

| Mass Spectrometry | [M]⁺ at m/z = 182.07 (for C₈H₁₀N₂O₃).Key fragments would likely arise from loss of the ethoxy group (-45), the formyl group (-29), or the entire ester group. | The molecular ion peak confirms the molecular weight. Fragmentation patterns would help to confirm the connectivity of the functional groups. |

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile synthetic intermediate. The aldehyde and ester groups serve as orthogonal handles for a wide array of chemical modifications.

Key Reaction Pathways

The diagram below illustrates the principal reactive sites and potential transformations that can be leveraged in multi-step syntheses.

Caption: Potential reaction pathways for the target molecule.

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to form a new amine. This is one of the most powerful methods for introducing diverse side chains and building molecular complexity.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the conversion of the formyl group into a carbon-carbon double bond, providing access to a wide range of alkene-containing pyrazole derivatives.

-

Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., using sodium borohydride), further expanding the synthetic possibilities.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines (using standard peptide coupling reagents like HATU or EDC) to form amides, a common functional group in bioactive molecules.

Role in Drug Discovery

The pyrazole scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors, anti-inflammatory agents (e.g., Celecoxib), and CNS-active compounds. The ability to rapidly generate a library of diverse analogues from a common intermediate like this compound is highly valuable in a drug discovery setting. By systematically modifying the aldehyde and ester positions, researchers can explore the structure-activity relationship (SAR) around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While not a widely documented compound, This compound represents a building block of significant synthetic potential. Through a logical and reliable synthetic sequence starting from its 5-amino precursor, this trifunctional molecule can be readily accessed. Its predicted chemical and spectroscopic properties are in line with expectations for a molecule of its structure. The true power of this compound lies in its capacity for controlled, stepwise derivatization, making it an ideal scaffold for the construction of compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile chemical tool.

References

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

MDPI. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

-

MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Semantic Scholar. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97 31037-02-2 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 5-Formyl-1-methyl-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors. Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block, valued for its dual functionality. The presence of both an aldehyde (formyl) group and an ethyl ester on the pyrazole ring provides two distinct points for chemical modification, making it an ideal intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a proposed and mechanistically sound synthetic route, methods for its structural confirmation, and its potential applications, all grounded in established chemical principles and supported by authoritative references.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While a specific entry for this exact isomer is not widely cataloged, its properties can be reliably determined from its molecular formula and comparison with its known regioisomer, ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |

| Molecular Weight | 182.18 g/mol | Calculated[1] |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a white to off-white solid | Inferred from analogs[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Inferred |

Proposed Synthesis: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich heterocyclic ring such as a pyrazole is classically achieved via the Vilsmeier-Haack reaction.[3][4][5][6] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The most logical precursor for the synthesis of the title compound is ethyl 1-methyl-1H-pyrazole-4-carboxylate . The Vilsmeier-Haack reaction would proceed by formylating the electron-rich C5 position of the pyrazole ring.

Causality and Experimental Rationale

-

Generation of the Vilsmeier Reagent : Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This is the key electrophile that will be attacked by the pyrazole ring.

-

Electrophilic Attack : The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile. The C5 position is electronically favored for electrophilic attack in 1,4-disubstituted pyrazoles.

-

Hydrolysis : The resulting iminium salt intermediate is then hydrolyzed, typically during aqueous workup, to yield the final aldehyde product.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established chemical principles for the Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. It should be optimized and validated by the end-user.

-

Reagent Preparation : In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition : Dissolve the starting material, ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent), in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent mixture, again keeping the temperature at 0-5 °C.

-

Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis : Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate.

-

Extraction and Purification : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Caption: Molecular structure with key protons for NMR analysis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the pyrazole ring proton (C3-H), likely in the δ 8.0-8.5 ppm region.

-

A singlet for the aldehyde proton (CHO), typically found at δ 9.5-10.5 ppm.

-

A singlet for the N-methyl protons (N-CH₃) around δ 3.8-4.2 ppm.

-

A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around δ 4.2-4.5 ppm.

-

A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around δ 1.2-1.5 ppm.

-

-

¹³C NMR Spectroscopy : The carbon NMR would confirm the carbon framework:

-

A signal for the aldehyde carbonyl carbon (CHO) in the δ 180-190 ppm range.

-

A signal for the ester carbonyl carbon (COO) around δ 160-165 ppm.

-

Signals for the pyrazole ring carbons.

-

Signals for the N-methyl and ethyl group carbons.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify the key functional groups:

-

A strong C=O stretching band for the aldehyde carbonyl, expected around 1690-1710 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl, expected around 1715-1730 cm⁻¹.

-

C-H stretching bands for the aldehyde proton, often seen near 2850 and 2750 cm⁻¹.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]+ or [M+H]+, which should correspond to the calculated value of 182.18.

Applications in Drug Discovery and Research

The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group at the C5 position opens up a vast chemical space for further derivatization.

-

As a Synthetic Intermediate : The aldehyde functionality is highly versatile. It can undergo a wide range of reactions, including:

-

Reductive Amination : To introduce diverse amine side chains, creating libraries of compounds for screening.

-

Wittig and Horner-Wadsworth-Emmons reactions : To form alkenes, extending the carbon skeleton.

-

Condensation reactions : With hydrazines or other nucleophiles to form new heterocyclic rings fused to the pyrazole core (e.g., pyrazolopyrimidines).

-

-

Pharmacophore Potential : Pyrazole-containing compounds are known to act as inhibitors of various enzymes, such as kinases and cyclooxygenases (COX), and as ligands for various receptors. The specific substitution pattern of this compound makes it a valuable starting point for designing novel inhibitors that can interact with key residues in an enzyme's active site. For instance, pyrazole derivatives are central to the development of inhibitors targeting signaling pathways implicated in cancer and inflammation.

Caption: Potential synthetic pathways and applications in drug discovery.

Safety and Handling

No specific safety data is available for this compound. However, based on the hazard classifications of the closely related precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the following precautions are recommended:[7][8]

-

Hazard Statements (Anticipated) :

-

May cause skin irritation (H315).

-

May cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear standard protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. If handling as a powder, a dust mask (e.g., N95) is recommended.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

-

Guda, V. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(11), 3328. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

-

El-Sayed, H. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. International Journal of Molecular Sciences, 15(1), 724-732. [Link]

-

ResearchGate. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

PrepChem. (2021). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2018). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

-

Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27381. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

ResearchGate. (2019). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

Sources

- 1. 1350475-46-5|Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of Ethyl 5-Formyl-1-Methyl-1H-Pyrazole-4-Carboxylate

This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the frequent absence of readily available physicochemical data for novel compounds, this document serves as a predictive and methodological framework. It combines theoretical principles of physical organic chemistry with established experimental protocols to empower scientists to understand, predict, and determine the solubility of this specific molecule and structurally related compounds.

The bioavailability, formulation, and ultimately the therapeutic efficacy of a drug candidate are intrinsically linked to its solubility. For a molecule like this compound, which belongs to a class of compounds known for their diverse biological activities, a thorough understanding of its solubility profile is a cornerstone of early-stage development.[1] Pyrazole derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals.[1] This guide will first deconstruct the molecular features of the target compound to predict its solubility and then provide robust, step-by-step protocols for the experimental determination of this crucial parameter.

Molecular Structure Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.[2][3] An analysis of the functional groups present in this compound allows for a reasoned prediction of its solubility in a range of common laboratory solvents.

Molecular Structure:

Key Functional Groups and Their Influence:

-

Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has some polar character, its overall contribution to water solubility is limited.[4]

-

Ethyl Ester (-COOCH₂CH₃): This group can act as a hydrogen bond acceptor but not a donor.[5] The ester functionality contributes a degree of polarity, but the ethyl group adds non-polar, hydrophobic character.[6]

-

Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar protic solvents.[5]

-

N-Methyl Group (-CH₃): This is a non-polar, hydrophobic group that will tend to decrease aqueous solubility.

Predicted Solubility:

Based on the interplay of these functional groups, a qualitative solubility profile can be predicted. The presence of the polar formyl and ester groups suggests that the molecule will not be entirely insoluble in polar solvents. However, the lack of hydrogen bond donating groups and the presence of the N-methyl and ethyl groups will likely limit its solubility in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Insoluble | The molecule possesses significant polarity from the formyl and ester groups, making it unlikely to dissolve well in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. The synthesis of related pyrazoles often utilizes such solvents.[7] |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The molecule can accept hydrogen bonds from water but cannot donate them. The non-polar regions (ethyl and methyl groups) will likely dominate, leading to poor aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Soluble | Short-chain alcohols are effective at solvating molecules with both polar and non-polar characteristics. The use of ethanol for recrystallizing a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, supports this prediction. A related amino-substituted pyrazole is also noted to be soluble in methanol. |

Experimental Determination of Solubility

While predictions provide a valuable starting point, experimental verification is essential. A two-tiered approach, beginning with qualitative assessment followed by a quantitative method, provides a comprehensive understanding of the compound's solubility.

Qualitative Solubility Testing

This initial screening method quickly establishes the general solubility of the compound in a variety of solvents, confirming the predictions outlined in Table 1.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 10-20 mg of this compound to a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Mixing: Vigorously agitate each tube for 60 seconds using a vortex mixer.

-

Observation: Allow the tubes to stand for at least 3 minutes and observe.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

This systematic approach allows for the classification of the unknown compound into a specific solubility class.

Diagram 1: Workflow for Qualitative Solubility Determination

Caption: A flowchart of the qualitative solubility testing protocol.

Quantitative Solubility Determination: The Shake-Flask Method

For drug development, a quantitative measure of solubility is imperative. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Prolonged Agitation: Continuous shaking over an extended period (e.g., 24-48 hours) is necessary to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) is critical for reproducible results.

-

Filtration: Separation of the undissolved solid is crucial to accurately measure the concentration of the solute in the saturated solution. A 0.45 µm filter is typically used to remove fine particulates.

-

Analytical Quantification: A sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately determine the concentration of the dissolved compound in the filtrate.

Experimental Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted filtrate using a validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the original filtrate by back-calculating from the dilution factor. This concentration represents the equilibrium solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | C7H11N3O4S | CID 13364389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Pyrazole-4-Carboxylates

Introduction: The Pyrazole-4-Carboxylate Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs.[1][2] Among the diverse array of pyrazole-containing compounds, the pyrazole-4-carboxylate scaffold has emerged as a particularly fruitful area of research, yielding potent and selective agents with significant therapeutic potential. This technical guide provides an in-depth exploration of the prominent biological activities of pyrazole-4-carboxylates, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships to guide future drug discovery efforts.

I. Anticancer Activity: Targeting the Engines of Malignancy

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrazole-4-carboxylate derivatives have been shown to effectively inhibit key players in these pathways, demonstrating significant potential as anticancer agents.[3][4]

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which pyrazole-4-carboxylates exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5][6] Overexpression or mutation of these receptors is a common feature in many cancers, leading to constitutive activation of downstream signaling cascades that promote cell growth, proliferation, and survival.[5][7] Pyrazole-4-carboxylates can act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing the phosphorylation events necessary for signal transduction.[7] This disruption of the EGFR/HER2 signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.[7]

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrazole-4-carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROV1 (Ovarian) | 0.04 | [3] |

| Substituted Pyrazole-4-carboxamide | HCT116 (Colon) | 1.1 | [8] |

| Substituted Pyrazole-4-carboxamide | MCF7 (Breast) | 3.3 | [8] |

| Substituted Pyrazole-4-carboxamide | Huh7 (Liver) | 1.6 | [8] |

Structure-Activity Relationship (SAR) Insights:

-

The presence of a mercapto-oxadiazole moiety at the 3-position of the pyrazole ring appears to be crucial for potent cytotoxic activity.[3]

-

Substitution patterns on the phenyl rings at the 1 and 5-positions significantly influence the anticancer potency, with electron-withdrawing groups often enhancing activity.[1]

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][10][11]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (pyrazole-4-carboxylate derivative)

-

96-well plates

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-4-carboxylate derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[11]

-

Formazan Crystal Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9][11]

-

Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyrazole-4-carboxylates have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[12][13]

A. Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial action of many pyrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[14][15][16][17][18] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription.[14][15] Pyrazole-4-carboxylates can inhibit the function of DNA gyrase, leading to the accumulation of DNA damage and ultimately bacterial cell death.[16]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of pyrazole-4-carboxylates is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid | Staphylococcus aureus | 1.9 | [12] |

| Pyrazole-4-carboxamide | Bacillus subtilis | - | [13] |

| Pyrazole-4-carboxamide | Escherichia coli | - | [13] |

| Pyrazole-4-carboxamide | Aspergillus niger | - | [13] |

| Pyrazole-4-carboxamide | Candida albicans | - | [13] |

Structure-Activity Relationship (SAR) Insights:

-

The presence of halogen atoms, such as chlorine, on the phenyl rings often enhances antibacterial activity.[1]

-

The nature of the substituent at the 3-position of the pyrazole ring can significantly impact the antimicrobial spectrum and potency.[12]

-

For antifungal activity against Candida albicans, the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents are crucial.[12]

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[19][20][21][22][23]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[19]

-

Test compound (pyrazole-4-carboxylate derivative)

-

Positive control (a known effective antibiotic)

-

Negative control (medium only)

-

Resazurin solution (optional, for viability indication)[22]

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrazole-4-carboxylate derivative in the growth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, including the positive control well. The negative control well receives only sterile medium.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) will indicate microbial growth.

-

Quality Control: The positive control should show no growth, while the negative control should show clear growth.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Pyrazole-4-carboxylates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[24]

A. Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes, particularly COX-2, play a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[25][26][27][28][29] Many pyrazole-containing compounds, including some pyrazole-4-carboxylates, are selective inhibitors of COX-2.[8][25] By blocking the active site of COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing the inflammatory response.[8]

B. Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of pyrazole-4-carboxylates is often assessed using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition.

| Compound/Derivative | Animal Model | Dose | Edema Inhibition (%) | Reference |

| Pyrazoline 2d | Rat | - | High | [13] |

| Pyrazoline 2e | Rat | - | High | [13] |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | - | Significant | [30] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | - | Significant | [30] |

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity appears to be an important factor for in vivo anti-inflammatory activity, with more lipophilic derivatives often showing higher efficacy.[13]

-

The substitution pattern on the phenyl ring attached to the pyrazole core can significantly influence the anti-inflammatory potency. For instance, dimethoxy substitutions have shown significant activity.[30]

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[31][32][33][34][35]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)[31]

-

Test compound (pyrazole-4-carboxylate derivative)

-

Reference drug (e.g., indomethacin or diclofenac sodium)

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups of animals, typically via oral or intraperitoneal routes.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[31]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[31]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Synthesis of a Representative Pyrazole-4-Carboxylate

The synthesis of pyrazole-4-carboxylates can be achieved through various synthetic routes. A common method involves the condensation of a β-ketoester with a hydrazine derivative.

A. Example Synthesis: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This synthesis is a two-step process starting from diethyl oxalate and acetophenone.[30]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

-

To a solution of sodium ethoxide, add diethyl oxalate and acetophenone.

-

The reaction mixture is stirred to form the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.[30]

-

The product is filtered, washed with water, and recrystallized from ethyl acetate.[30]

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

A solution of hydrazine hydrate is added to a suspension of ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.[30]

-

The mixture is refluxed for 6-8 hours.[30]

-

The reaction progress is monitored by TLC.

-

The final product, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, is filtered, washed with ethanol, dried, and recrystallized from ethyl acetate.[30]

V. Conclusion and Future Perspectives

Pyrazole-4-carboxylates represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with well-defined mechanisms of action, underscores their potential for further development into novel therapeutics. The structure-activity relationships highlighted in this guide provide a valuable framework for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical resource for researchers engaged in the evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic applications, and elucidating additional molecular targets to fully unlock the therapeutic potential of the pyrazole-4-carboxylate scaffold.

VI. References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

-

DNA gyrase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Role and regulation of cyclooxygenase-2 during inflammation. (1999). The American Journal of Medicine, 106(5B), 33S-39S. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Pharmaceuticals, 14(11), 1105. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (2011). Expert Opinion on Therapeutic Targets, 15(7), 821-834. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 24, 2026, from [Link]

-

Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2007). Archiv der Pharmazie, 340(11), 587-594. [Link]

-

Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2018). Frontiers in Microbiology, 9, 239. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2007). Archiv der Pharmazie, 340(11), 587-594. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. (2014). AIP Conference Proceedings, 1591(1), 584-586. [Link]

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. [Link]

-

DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Cancer Letters, 558, 216104. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2012). Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.9. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.9. [Link]

-

Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. (2022). Clinical Cancer Research, 28(11), 2237-2246. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

-

Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology, 92(3), 479-497. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(13), 5099. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry, 14(4), 693-705. [Link]

-

Cyclooxygenase-2. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). RSC Advances, 5(100), 82354-82360. [Link]

-

Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASAYAN Journal of Chemistry, 4(2), 400-404. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. (2021). Cancers, 13(16), 4088. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

-

Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019, March 25). YouTube. [Link]

-

DNA Gyrase- Definition, Structure, Reactions, Mechanisms. (2023, August 3). Microbe Notes. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2016). Kidney Research and Clinical Practice, 35(2), 67-74. [Link]

-

Bacterial DNA Gyrase (Gyrase). (n.d.). Gosset. Retrieved January 24, 2026, from [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S6), 4725-4749. [Link]

-

Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.

-

Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal, 13(4), 606-613. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42. [Link]

-

Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube. [Link]

-

Optimizing second-line endocrine-based treatment in HR positive HER2 negative metastatic breast cancer: a comprehensive expert statement from the Gulf Cooperation Council Region. (2023). Frontiers in Oncology, 13, 1245648. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA gyrase - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. gosset.ai [gosset.ai]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. protocols.io [protocols.io]

- 21. microbeonline.com [microbeonline.com]

- 22. ibg.kit.edu [ibg.kit.edu]

- 23. youtube.com [youtube.com]

- 24. sciencescholar.us [sciencescholar.us]

- 25. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 27. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 28. m.youtube.com [m.youtube.com]

- 29. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. inotiv.com [inotiv.com]

- 32. researchgate.net [researchgate.net]

- 33. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 35. wvj.science-line.com [wvj.science-line.com]

An In-depth Technical Guide on the Safe Handling of Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, the following information is synthesized from available safety data, knowledge of related chemical structures, and established best practices in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a pyrazole core, an ester, and an aldehyde functional group. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, known to exhibit a wide range of biological activities.[1] The presence of the aldehyde group suggests a degree of reactivity, making careful handling paramount to ensure personnel safety and experimental integrity. Due to its utility as a building block in the synthesis of more complex molecules, researchers may encounter this compound in various stages of drug development.[2]

Hazard Identification and Risk Assessment

Direct and comprehensive toxicological data for this compound is not extensively available in public literature. However, based on data from suppliers and the known hazards of structurally similar compounds, a conservative approach to handling is mandated. The primary known hazards are outlined below.

GHS Hazard Classification

Based on supplier information, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This classification is consistent with the hazard profiles of other substituted pyrazole derivatives, which are often cited as skin, eye, and respiratory irritants.[3][4]

Inferred Risks from Functional Groups:

-

Aldehyde Group: Aldehydes as a class of compounds can be sensitizers and irritants.[5] Inhalation of aldehyde vapors can lead to respiratory tract irritation.[5] It is prudent to assume that this compound may share these properties. All procedures involving this compound should be designed to minimize inhalation of any dust or vapors.[6]

-

Pyrazole Core: While the pyrazole ring itself is a stable aromatic system, substituted pyrazoles can have varied toxicological profiles. The overall hazard profile of the molecule will be a composite of its constituent parts.

The following table summarizes the key safety information:

| Hazard Category | GHS Classification | Key Considerations |

| Acute Oral Toxicity | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid skin contact. Wear appropriate gloves and a lab coat. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. A face shield may be necessary for larger quantities. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Work in a well-ventilated area, preferably a chemical fume hood. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid or solutions of this compound should be conducted in a properly functioning chemical fume hood. This is the most critical step in preventing respiratory exposure.[6]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a deliberate workflow to ensure comprehensive protection.

Caption: PPE workflow for handling this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing (e.g., transfers of larger volumes of solutions), a full-face shield should be worn over safety goggles.

-

Skin Protection: Standard laboratory attire, including a long-sleeved lab coat, closed-toe shoes, and long pants, is required. Nitrile gloves should be worn when handling the compound or its solutions.[5] If contact occurs, gloves should be removed immediately, and hands washed thoroughly.

-

Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a properly fitted respirator with an organic vapor cartridge is necessary.

Safe Handling and Experimental Protocols

Adherence to standard laboratory best practices is the foundation of safe handling.

General Handling Precautions:

-

Avoid creating dust when handling the solid material.

-

Ensure all containers are clearly and accurately labeled.

-

Wash hands thoroughly after handling, even if gloves were worn.

-